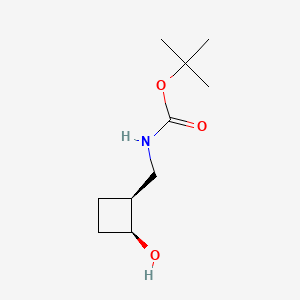![molecular formula C8H5IN2O B13515153 1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13515153.png)
1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with an iodine atom at the 1-position and an aldehyde group at the 3-position
Métodos De Preparación
The synthesis of 1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of pyridin-2-ylmethanamine with aldehydes in the presence of iodine and tert-butyl hydroperoxide (TBHP) as oxidizing agents . This reaction proceeds through an oxidative cyclization mechanism, leading to the formation of the imidazo[1,5-a]pyridine core with the desired functional groups.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom at the 1-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.
Aplicaciones Científicas De Investigación
1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The imidazo[1,5-a]pyridine core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects . The iodine atom and aldehyde group also contribute to the compound’s reactivity and ability to form covalent bonds with biological targets.
Comparación Con Compuestos Similares
1-Iodoimidazo[1,5-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds have a similar imidazo-pyridine core but differ in the position of the nitrogen atom and the functional groups attached.
Imidazo[1,5-a]pyridine derivatives: Other derivatives of imidazo[1,5-a]pyridine may have different substituents at the 1-position or other positions on the ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H5IN2O |
|---|---|
Peso molecular |
272.04 g/mol |
Nombre IUPAC |
1-iodoimidazo[1,5-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5IN2O/c9-8-6-3-1-2-4-11(6)7(5-12)10-8/h1-5H |
Clave InChI |
CZWWNYQYMORIJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C(N2C=C1)C=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)
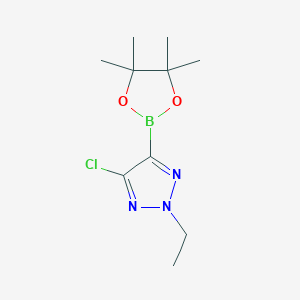
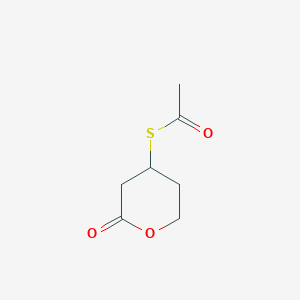


![7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13515091.png)
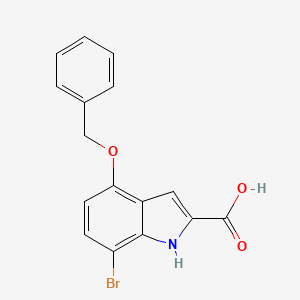
![1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13515111.png)

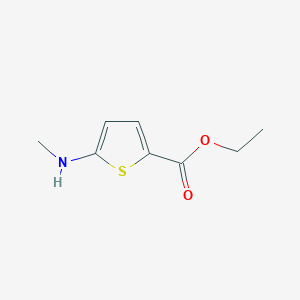

![[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)

